Clopyralid-olamine
Overview
Description
Clopyralid-olamine is a selective herbicide used to control weeds in turf . It is moderately persistent in the environment and, based on its physico-chemical properties, it has a high potential to leach to groundwater .
Synthesis Analysis
Clopyralid is one of the synthetic pyridine-carboxylate auxin herbicides used to control perennial and annual broadleaf weeds in wheat, sugar beets, canola, etc . It affects the plants in a dose-dependent manner. A low concentration of clopyralid enhances the growth by inducing RNA, DNA, and protein synthesis leading to unregulated cell division and disordered growth .Molecular Structure Analysis
The chemical formula of Clopyralid-olamine is C₆H₃Cl₂NO₂ . The canonical SMILES representation is C1=CC(=NC(=C1Cl)C(=O)O)Cl .Chemical Reactions Analysis
Clopyralid can stimulate RNA, DNA, and protein synthesis leading to uncontrolled cell division and disorganized growth, and ultimately, vascular tissue destruction . High concentrations of clopyralid can inhibit cell division and growth .Physical And Chemical Properties Analysis
Clopyralid-olamine has a high aqueous solubility, is volatile and, based on its chemical properties, there is a high risk of it leaching to groundwater . It can be persistent in both soil and water systems depending upon conditions .Scientific Research Applications
Environmental Impact and Genotoxicity
Clopyralid, a synthetic pyridine-carboxylate auxin herbicide, is widely used to manage perennial and annual broadleaf weeds in various crops. A study on Allium cepa roots revealed dose-dependent cytotoxicity and genotoxicity at concentrations of 25, 50, and 100 μg/mL. This research demonstrated clopyralid's cytotoxic effects through root growth inhibition and its genotoxic effects via chromosomal aberrations and DNA damage, indicating potential environmental risks to non-target organisms (Amaç & Liman, 2021).
Antimicrobial and Antitumor Activity
Ciclopirox olamine, a substituted pyridone antimycotic, exhibits broad-spectrum activity against dermatophytes, yeasts, molds, and a variety of Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated in treating superficial dermatophyte or yeast infections, with research showing its potential as an antitumor agent against human breast cancer MDA-MB-231 xenografts, suggesting a wide range of clinical applications beyond its antimycotic use (Jue, Dawson, & Brogden, 1985; Zhou et al., 2010).
Photocatalytic Degradation
Research into the photocatalytic degradation of clopyralid under UV/TiO2 has shown promising results for removing this herbicide from water sources. Studies comparing UV/TiO2 to UV/H2O2 and O3 techniques revealed that TiO2 photocatalysts effectively achieve complete clopyralid removal within 90 minutes, offering a viable solution for treating water contaminated with this herbicide (Tizaoui, Mezughi, & Bickley, 2011).
Mechanisms of Action in Yeast
Studies on the mechanism of action of ciclopirox olamine in yeast cells, specifically Saccharomyces cerevisiae, identified multiple targets involved in cellular metabolism, DNA replication, repair, and transport. This research provides insight into the complex biological interactions of ciclopirox olamine, suggesting potential therapeutic applications based on its ability to inhibit key cellular processes (Leem et al., 2003).
Ecological Risk Assessment
An ecological risk assessment focused on clopyralid's effects on rainbow trout revealed low acute toxicity and no significant chronic toxicity at concentrations relevant to environmental exposure. This suggests that, under recommended application rates, clopyralid poses little to no risk to aquatic life, including sensitive species like trout, indicating its environmental safety when used appropriately (Fairchild et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-aminoethanol;3,6-dichloropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2.C2H7NO/c7-3-1-2-4(8)9-5(3)6(10)11;3-1-2-4/h1-2H,(H,10,11);4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBTWVFKDDVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034265 | |
Record name | Clopyralid-olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clopyralid-olamine | |
CAS RN |
57754-85-5 | |
Record name | Clopyralid olamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57754-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopyralid-olamine [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057754855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopyralid-olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloropyridine-2-carboxylic acid, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPYRALID-OLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7G6QF0YI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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